2-Chloro-6-phenylpyrazine
Overview
Description
2-Chloro-6-phenylpyrazine is a heterocyclic aromatic compound with the molecular formula C10H7ClN2. It is a derivative of pyrazine, where a chlorine atom is substituted at the second position and a phenyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-phenylpyrazine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, 2,6-dichloropyrazine is reacted with phenylboronic acid in the presence of a palladium catalyst (such as PdCl2(dppf)) and a base (such as sodium carbonate) in a solvent mixture of 1,2-dimethoxyethane and water. The reaction is typically carried out under microwave irradiation at 120°C for 15 minutes, yielding this compound in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-phenylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols, with bases like sodium hydroxide or potassium carbonate, are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-6-phenylpyrazine derivatives .
Scientific Research Applications
2-Chloro-6-phenylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-6-phenylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies suggest that pyrazine derivatives can modulate cellular processes through interactions with key proteins and signaling pathways .
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays.
6-Phenylpyrazine: Lacks the chlorine atom, which may affect its reactivity and interaction with other molecules.
2,6-Dichloropyrazine: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness: 2-Chloro-6-phenylpyrazine is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-phenylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFGLUXJLGZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410638 | |
Record name | 2-Chloro-6-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41270-62-6 | |
Record name | 2-Chloro-6-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-phenylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-6-phenylpyrazine react differently from other chlorophenylpyrazines when treated with potassium amide in liquid ammonia?
A: Unlike 2-chloro-3-phenylpyrazine which yields only the corresponding 2-amino derivative, this compound undergoes a ring contraction reaction when treated with potassium amide in liquid ammonia []. Instead of forming 2-amino-6-phenylpyrazine, it primarily produces 4(5)-phenylimidazole and 2-cyano-4(5)-phenylimidazole. This difference in reactivity highlights the significant impact of the chlorine atom's position on the pyrazine ring. The study suggests that positions 3 and 6 on the 2-chloropyrazine ring are particularly susceptible to nucleophilic attack, leading to the observed ring contraction in the case of this compound.
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